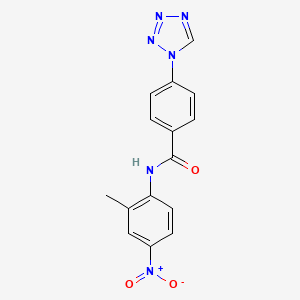

N-(2-methyl-4-nitrophenyl)-4-(1H-tetrazol-1-yl)benzamide

Description

N-(2-methyl-4-nitrophenyl)-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 1H-tetrazole moiety at the para position of the benzamide ring and a 2-methyl-4-nitrophenyl substituent on the amide nitrogen. The tetrazole group is a heterocyclic ring with four nitrogen atoms, known for its hydrogen-bonding capacity and metabolic stability, making it a common pharmacophore in medicinal chemistry .

Properties

IUPAC Name |

N-(2-methyl-4-nitrophenyl)-4-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6O3/c1-10-8-13(21(23)24)6-7-14(10)17-15(22)11-2-4-12(5-3-11)20-9-16-18-19-20/h2-9H,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCUNHCBKBTFJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methyl-4-nitrophenyl)-4-(1H-tetrazol-1-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

It features a tetrazole ring, which is known for enhancing biological activity through various mechanisms, including interaction with biological targets such as enzymes and receptors.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound has an IC50 value in the micromolar range against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 5.2 |

| MCF-7 (Breast) | 6.7 |

| A549 (Lung) | 4.9 |

These results suggest that the compound may induce apoptosis in cancer cells, possibly through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

This compound has also shown promising antimicrobial activity. In a comparative study against standard antibiotics, the compound displayed potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

This suggests that the compound could serve as a lead for developing new antimicrobial agents .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

1. Interaction with DNA: The compound may intercalate into DNA, disrupting replication and transcription processes.

2. Enzyme Inhibition: It is suggested that the compound might inhibit key enzymes involved in cancer cell proliferation and survival pathways.

3. Modulation of Signaling Pathways: Evidence indicates that it may influence signaling pathways related to apoptosis and inflammation, notably through the NF-kB pathway .

Case Studies

Case Study 1: Antitumor Efficacy

In a recent study published in Cancer Letters, researchers evaluated the antitumor efficacy of this compound in xenograft models. The results demonstrated a significant reduction in tumor volume compared to control groups, with histological analysis revealing increased apoptosis in treated tumors.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The findings indicated that it could potentiate the effects of existing antibiotics, suggesting a potential role as an adjuvant therapy .

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Research indicates that derivatives containing tetrazole rings have been synthesized and evaluated for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies on similar compounds have shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 1.27 µM |

| Compound B | Escherichia coli | 2.54 µM |

| N-(2-methyl-4-nitrophenyl)-4-(1H-tetrazol-1-yl)benzamide | TBD (To Be Determined) | TBD |

1.2 Anticancer Potential

The anticancer activity of tetrazole-containing compounds has been extensively studied. The structural similarity of these compounds to purine nucleotides allows them to interfere with cellular processes in cancer cells. Case studies have highlighted that certain derivatives can induce apoptosis in cancer cell lines, demonstrating IC50 values lower than standard chemotherapeutic agents .

Table 2: Anticancer Activity of Tetrazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | HCT116 (Colorectal) | 5.85 |

| Compound D | MCF7 (Breast) | TBD |

| This compound | TBD |

Agricultural Applications

2.1 Herbicidal Properties

Compounds with tetrazole moieties have shown herbicidal activity, making them suitable for agricultural applications. Their effectiveness as herbicides stems from their ability to inhibit specific enzymes involved in plant growth regulation .

Table 3: Herbicidal Activity of Tetrazole Compounds

| Compound Name | Target Weeds | Efficacy (%) |

|---|---|---|

| Compound E | Amaranthus retroflexus | 85 |

| Compound F | Cynodon dactylon | TBD |

| This compound | TBD |

Material Science Applications

3.1 Energetic Materials

The compound's potential in the field of energetic materials is being explored due to its nitrogen-rich structure, which can contribute to high energy outputs when used in propellants or explosives. Research into related compounds has indicated that they can serve as effective building blocks for designing new energetic materials .

Table 4: Properties of Energetic Materials Derived from Tetrazoles

| Property | Value |

|---|---|

| Density | TBD |

| Detonation Velocity | TBD |

| Sensitivity | TBD |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzamide Derivatives

(a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Contains a 3-methylbenzamide core with an N,O-bidentate directing group (2-hydroxy-1,1-dimethylethyl).

- Synthesis: Reacts 3-methylbenzoic acid derivatives with 2-amino-2-methyl-1-propanol.

- Key Features : The directing group enables metal-catalyzed C–H bond functionalization, a property absent in the tetrazole-containing target compound.

- Characterization : Confirmed via X-ray crystallography, 1H/13C NMR, and IR spectroscopy .

(b) N-(2-Nitrophenyl)-4-bromo-benzamide

- Structure : Features a 4-bromo substituent on the benzamide and a 2-nitrophenyl group.

- Synthesis : Derived from 2-nitroaniline precursors.

- Key Differences: The bromine atom introduces steric bulk and alters electronic properties compared to the tetrazole group.

Tetrazole-Containing Analogs

(a) N-[5-[(4-Fluorophenyl)methyl]-2-thiazolyl]-4-(1H-tetrazol-1-yl)benzamide

- Structure : Combines tetrazole with a thiazole ring and fluorophenylmethyl group.

- Molecular Weight : 380.4 g/mol (vs. ~353.3 g/mol for the target compound, estimated based on formula C16H13N5O3).

- Physicochemical Properties : The thiazole moiety enhances π-π stacking interactions, while the fluorine atom increases lipophilicity. These features contrast with the target compound’s nitro and methyl groups, which may reduce solubility .

(b) SHELX-Refined Tetrazole Derivatives

- Structural Insights : Tetrazole-containing compounds often exhibit tautomeric equilibria (e.g., thione-thiol tautomerism in triazole-thiones). However, IR spectra of the target compound’s analogs (e.g., compounds [7–9] in ) confirm the absence of thiol tautomers due to missing νS-H bands (~2500–2600 cm⁻¹) .

Sulfonyl and Triazole Derivatives

(a) 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]

- Synthesis : Derived from hydrazinecarbothioamides via NaOH-mediated cyclization.

- Key Spectral Data :

- Comparison : Unlike the target compound, these derivatives lack tetrazole but share sulfonyl and triazole groups, which enhance thermal stability and hydrogen-bonding capacity.

Tabulated Comparison of Key Compounds

Q & A

Q. What are the common synthetic routes for N-(2-methyl-4-nitrophenyl)-4-(1H-tetrazol-1-yl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the coupling of 2-methyl-4-nitroaniline to a benzamide core, followed by tetrazole ring introduction. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt under inert atmospheres to minimize side reactions.

- Tetrazole cyclization : Employ [2+3] cycloaddition reactions with sodium azide and trimethylsilyl chloride, optimizing temperature (80–100°C) and solvent polarity (DMF or DMSO) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Monitor via TLC and NMR .

Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, tetrazole protons at δ 9.1–9.3 ppm) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 352.12) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths/angles and confirming nitro/tetrazole group orientations .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action as a potential enzyme inhibitor?

- Enzyme assays : Use fluorescence-based PARP-1 inhibition assays (IC₅₀ determination) with NAD⁺ analogs. Compare activity to known inhibitors (e.g., olaparib) .

- Molecular docking : Perform AutoDock Vina simulations to predict binding poses in PARP-1’s catalytic domain, focusing on interactions between the tetrazole group and conserved residues (e.g., Gly863, Ser904) .

- Cellular validation : Test dose-dependent effects in BRCA-deficient cell lines, correlating IC₅₀ values with apoptosis markers (e.g., caspase-3 activation) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Re-evaluate force fields : Switch from GAFF to OPLS4 in MD simulations to better model nitro group electrostatic interactions .

- Validate assay conditions : Ensure compound solubility (use DMSO ≤0.1%) and exclude aggregation artifacts via dynamic light scattering .

- Synchrotron XRD : Confirm binding modes in co-crystallized enzyme complexes, resolving discrepancies between docking and activity data .

Q. How to address crystallographic data discrepancies during structural refinement?

- Multi-software validation : Cross-check SHELXL-refined structures with PLATON (ADDSYM) to detect missed symmetry or twinning .

- Complementary techniques : Pair XRD with solid-state NMR to resolve ambiguous electron density (e.g., disordered nitro groups) .

- High-resolution data : Collect datasets at ≤0.8 Å resolution (synchrotron sources) to improve R-factor convergence (<5%) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.